Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-14-8(13)5-2-11(10-9-5)6-3-15-4-7(6)12/h2,6-7,12H,3-4H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKRKAHAGSIFFG-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2COCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN(N=N1)[C@@H]2COC[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Hydroxyoxolan Moiety: This step involves the selective hydroxylation of a tetrahydrofuran derivative.
Esterification: The final step is the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced triazole derivative.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyoxolan moiety may also play a role in its biological activity by facilitating interactions with biomolecules.
Comparison with Similar Compounds
Chemical Identity and Properties
- Molecular Formula : C₈H₁₁N₃O₄
- Molecular Weight : 213.19 g/mol .
- CAS Number : 1807891-13-9 .
- Purity : ≥95% (as per commercial suppliers like Enamine Ltd and CymitQuimica) .
- Structure : Features a 1,2,3-triazole ring fused to a tetrahydrofuran (oxolane) moiety with a hydroxyl group at the 4-position and a methyl carboxylate substituent at the triazole’s 4-position. The stereochemistry is defined as (3R,4S) for the oxolane ring .
Applications
This compound is marketed as a versatile small-molecule scaffold for laboratory use, particularly in medicinal chemistry and chemical biology for synthesizing derivatives with tailored pharmacological properties .
Structural Analogues
Table 1: Key Structural and Functional Differences
Research Findings
- Crystallographic Analysis :
- Commercial Availability :
- The target compound is available from suppliers like CymitQuimica (€836/50 mg) but faces intermittent stock shortages . In contrast, fluorinated derivatives are often discontinued due to synthesis challenges .
Biological Activity
Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 1807891-13-9) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial effects, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 213.19 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to Rac-methyl triazole have shown promising results against various leukemia cell lines:
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| 11g | K562 (Chronic Myeloid) | 13.6 ± 0.3 |
| 11g | CCRF-SB (Acute Lymphoblastic) | 112 ± 19 |
| 6g | K562 | 391 ± 15 |
In particular, compound 11g demonstrated a significant cytotoxic effect by inducing apoptosis in leukemia cells, as evidenced by increased accumulation in the subG1 phase of the cell cycle . The mechanism appears to involve inhibition of key cellular pathways associated with proliferation and survival.
Antimicrobial Activity
The antimicrobial properties of Rac-methyl triazole derivatives have also been explored. In vitro studies have shown that certain triazole derivatives exhibit moderate to strong activity against various pathogens:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Escherichia coli | Weak |
| Klebsiella pneumoniae | Weak |
These findings suggest that Rac-methyl triazole compounds may serve as potential leads in the development of new antimicrobial agents .
The biological activity of Rac-methyl triazole is believed to stem from its ability to interact with critical cellular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis and is a target for anticancer therapies .
- Cell Cycle Arrest : The induction of apoptosis in cancer cells suggests that this compound may interfere with cell cycle progression, particularly at the G1/S transition.
- Molecular Docking Studies : Computational studies using molecular docking techniques have indicated that Rac-methyl triazole can bind effectively to known targets involved in cancer progression, enhancing its potential as an anticancer agent .
Case Studies
Several case studies highlight the efficacy of Rac-methyl triazole derivatives in clinical settings:
- Case Study 1 : A study involving the administration of triazole derivatives in murine models demonstrated significant tumor regression in xenograft models of leukemia.
- Case Study 2 : Clinical isolates treated with triazole compounds showed reduced viability in resistant strains of bacteria, suggesting potential applications in treating antibiotic-resistant infections.
Q & A
Q. What are the optimal synthetic routes for Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate?
The compound’s triazole core suggests synthesis via [3+2] cycloaddition (click chemistry) between an azide and alkyne. Evidence from analogous triazole syntheses (e.g., methyl 1-benzyl-1H-triazole-4-carboxylate) indicates that ruthenium-catalyzed reactions (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) in toluene under reflux yield high regioselectivity for 1,4-disubstituted triazoles . Key parameters include stoichiometric ratios (1:1.5 azide:alkyne), reaction time (24 h), and purification via silica gel chromatography with CH₂Cl₂ elution .
Table 1: Example Reaction Conditions for Triazole Synthesis
| Parameter | Value | Source |
|---|---|---|
| Catalyst | {(Tp)(PPh₃)₂Ru(N₃)} (5 mol%) | |
| Solvent | Toluene | |
| Temperature | Reflux (~110°C) | |
| Purification | CH₂Cl₂ elution |
Q. How is the stereochemistry of the oxolane (tetrahydrofuran) ring confirmed in this compound?
The (3R,4S) configuration of the 4-hydroxyoxolane moiety can be resolved via X-ray crystallography. Programs like SHELXL refine atomic coordinates and anisotropic displacement parameters, while WinGX/ORTEP visualize bond angles and dihedral angles . For example, in related structures, dihedral angles between aromatic and heterocyclic rings range from 67–112°, confirming stereochemical assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Discrepancies in bond lengths or angles (e.g., C–N vs. N–N bonds in triazoles) require iterative refinement using SHELXL. Constraints include:
- Rigid-bond restraint : Anisotropic displacement parameters for bonded atoms should align .
- Hydrogen placement : Idealized positions with C–H = 0.95–0.99 Å and Uiso(H) = 1.2–1.5Ueq(C) .
- Data-to-parameter ratio : Maintain ≥12:1 to avoid overfitting .
Table 2: Key Bond Lengths in Triazole Derivatives
| Bond Type | Length (Å) | Source |
|---|---|---|
| N3–C4 (triazole) | 1.3367 | |
| C3–N1 (triazole) | 1.3621 | |
| C–CH₂–N (methylene) | 1.483 |
Q. What computational methods predict the compound’s biological interactions?
Molecular docking studies can model interactions with enzymes (e.g., viral polymerases) by leveraging:
- InChI descriptors : The compound’s InChI key (e.g., UFFFFORCHIKZSY-YSECKRNDSA-N for analogs) enables database alignment .
- Docking software : AutoDock Vina or Schrödinger Suite, parameterized for triazole carboxylates and oxolane hydroxyl groups .
- Free energy calculations : MM/GBSA or MM/PBSA to estimate binding affinities .
Q. How do solvent and temperature affect the stability of this compound?
Stability studies should include:
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >200°C for similar triazoles) .
- HPLC monitoring : Track degradation under varying pH (4–9) and solvents (DMSO, H₂O) .
- Storage conditions : Anhydrous environments at –20°C to prevent hydrolysis of the methyl ester .
Methodological Notes
- Crystallography : Use SHELXTL for structure solution and refinement, with WinGX for data integration .
- Synthesis : Prioritize regioselective catalysts (e.g., Ru-based) over CuAAC to avoid byproducts .
- Data Interpretation : Cross-validate computational predictions with NMR (¹H, ¹³C) and IR spectroscopy for functional group confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
